Pirolate

概要

説明

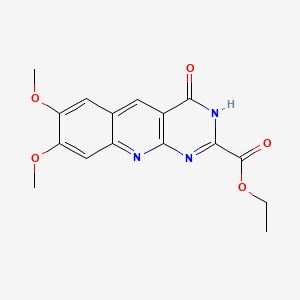

ピロレートは、CP-32,387としても知られており、三環式化学構造を持つヒスタミンH1受容体拮抗薬です。それは「抗アレルギー薬」として特許を取得しましたが、市販されることはありませんでした。 この化合物は、分子式C16H15N3O5、分子量329.312 g/molを持っています .

準備方法

合成経路と反応条件

ピロレートの合成には、一連の化学反応を通じて三環式構造を形成することが含まれます。

ピリミドキノリンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを含みます。

官能基の導入: ジメトキシ基とカルボン酸エステル基は、メチル化やエステル化などの特定の反応を通じて導入されます。

工業的生産方法

ピロレートの工業的生産方法は、その用途が限られているため、詳細な記録は残っていません。しかし、一般的には、実験室規模の合成手順を拡大するアプローチが用いられます。これには、反応条件の最適化、工業グレードの試薬の使用、環化および官能基化ステップのために大規模反応器を使用することが含まれます。

化学反応の分析

反応の種類

ピロレートは、以下の化学反応をいくつか行います。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化生成物を生成することができます。

還元: 還元反応は、カルボン酸エステルをアルコールに還元するなど、官能基を修飾することができます。

置換: 求核置換反応では、分子の特定の基を他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハロゲン化物や求核剤などの試薬は、適切な条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりキノリン誘導体が生成される場合があり、還元によりアルコールやアミンが生成される場合があります。

科学研究への応用

ピロレートは、いくつかの科学研究に応用されています。

化学: ヒスタミンH1受容体拮抗薬を研究するためのモデル化合物として使用されます。

生物学: ヒスタミンを介した生物学的プロセスに対する潜在的な影響について調査されています。

医学: アレルギー反応やその他のヒスタミン関連疾患の治療における潜在的な治療応用について調査されています。

科学的研究の応用

Anesthetic Applications

Reduction of Secretions

- Purpose : Pirolate is utilized before and during surgical procedures to reduce secretions from the mouth, throat, and stomach. This is crucial in preventing aspiration and ensuring a clear airway during intubation.

- Mechanism : By blocking acetylcholine receptors, this compound decreases saliva production and gastric secretions, thereby minimizing complications associated with excess fluids during surgery .

Management of Heart Rhythm

- Purpose : It helps in managing heart rhythm irregularities that may arise during anesthesia.

- Case Study : In a reported case involving a patient with Arnold-Chiari malformation, this compound was administered to reverse muscle relaxation effects and stabilize heart rate during anesthesia .

Gastroenterological Applications

Peptic Ulcer Disease

- Purpose : this compound is effective in treating peptic ulcer disease by reducing gastric acid secretion. This reduction aids in the healing of ulcers and alleviates pain associated with the condition.

- Clinical Insight : The use of this compound in conjunction with other medications has shown promising results in managing symptoms and promoting healing in patients suffering from peptic ulcers .

Side Effects and Considerations

While this compound is generally safe for use, it can cause side effects such as urinary retention, blurred vision, and increased heart rate. These effects necessitate careful monitoring by healthcare professionals during administration .

Comparative Data on Efficacy

To understand the efficacy of this compound compared to other anticholinergic agents, a comparative analysis can be beneficial. Below is a table summarizing key attributes:

| Attribute | This compound | Glycopyrrolate | Atropine |

|---|---|---|---|

| Primary Use | Reducing secretions | Reducing secretions | Cardiac emergencies |

| Onset of Action | Rapid (within minutes) | Moderate (15-30 min) | Rapid (within minutes) |

| Duration of Action | Short (2-4 hours) | Long (4-6 hours) | Short (1-2 hours) |

| Common Side Effects | Blurred vision | Dry mouth | Tachycardia |

作用機序

ピロレートは、ヒスタミンH1受容体に結合することで作用し、ヒスタミンの作用を阻害します。これにより、ヒスタミンがアレルギー反応などの作用を発揮することが防止されます。 分子標的は、様々な細胞にあるヒスタミンH1受容体であり、関与する経路には、ヒスタミンを介したシグナル伝達カスケードの阻害が含まれます .

類似化合物との比較

類似化合物

ジフェンヒドラミン: 異なる化学構造を持つ別のヒスタミンH1受容体拮抗薬です。

クロルフェニラミン: 異なる三環式構造を持つ類似の抗ヒスタミン薬です。

セチリジン: 鎮静作用が少なく、第二世代の抗ヒスタミン薬です。

独自性

ピロレートは、その特定の三環式構造と強力なヒスタミンH1受容体拮抗作用により、ユニークな化合物です。 他の抗ヒスタミン薬とは異なり、ピロレートは市販されたことがなく、研究における興味の対象となる化合物であり、臨床での使用はほとんどありません .

生物活性

Pirolate, a compound belonging to the class of pyrrole derivatives, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies that illustrate its potential therapeutic applications.

This compound exhibits a range of biological activities primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

- Induce Apoptosis : this compound triggers programmed cell death in cancer cells through intrinsic and extrinsic pathways. Studies indicate that it activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to the activation of caspases, which are crucial for apoptosis .

- Inhibit Kinase Activity : The compound has demonstrated inhibitory effects on various kinases involved in cell proliferation and survival. For instance, it shows nanomolar inhibition against Aurora kinase A (AURKA) and epidermal growth factor receptor (EGFR), which are critical in cancer progression .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. Notably, a pyrrole derivative similar to this compound exhibited an IC50 value of 294.5 nM against HL-60 cells, indicating significant antiproliferative activity .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Kilic-Kurt et al. demonstrated that a pyrrole-based compound similar to this compound significantly reduced tumor mass in murine models at doses much lower than conventional chemotherapeutics. This study highlighted the compound's potential as an effective anticancer agent with fewer side effects compared to traditional therapies .

Case Study 2: Kinase Inhibition

In another investigation, researchers synthesized a series of pyrrolo[2,3-d]pyrimidines and tested their kinase inhibitory activities. One compound showed dual inhibition of AURKA and EGFR with IC50 values of 1.99 μM and 3.76 nM, respectively. These findings underscore the potential of this compound derivatives in targeting critical signaling pathways in cancer cells .

Research Findings Summary

特性

IUPAC Name |

ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJDJMACBOHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203660 | |

| Record name | Pirolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-05-8 | |

| Record name | Pirolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pirolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。